Subcutaneous GH-Releasing Potency of MR 409 is 2.2–3.4× Greater Than JI-38 In Vivo
When administered subcutaneously (s.c.) at an equivalent dose of 3 μg/kg in rats, MR-409 generated serum GH levels that correspond to a relative potency of approximately 2.24-fold greater than JI-38 at 15 minutes and 3.4-fold greater at 30 minutes post-injection [1]. In contrast, MR-356 (N-Me-Tyr1-JI-38) showed only 1.45-fold and 1.35-fold enhancement over JI-38 at the same time points, while MR-406 demonstrated 2.69-fold and 4.02-fold enhancements, respectively [1]. This demonstrates that MR-409 occupies a high-potency tier within the MR-series, offering a 3.4-fold improvement in sustained GH release over the prior-generation JI-38 benchmark [1].
| Evidence Dimension | GH release potency (serum GH level) after subcutaneous administration |
|---|---|
| Target Compound Data | Relative potency vs JI-38 at 15 min: 2.24-fold; at 30 min: 3.40-fold (dose: 3 μg/kg s.c.) |
| Comparator Or Baseline | JI-38: Relative potency set as 1.00. MR-356: 1.45 (15 min), 1.35 (30 min). MR-406: 2.69 (15 min), 4.02 (30 min). |
| Quantified Difference | MR-409 exceeds JI-38 by 2.24× at 15 min and 3.40× at 30 min. MR-409 exceeds MR-356 by ~1.54× at 15 min and ~2.5× at 30 min. |
| Conditions | Rat model; s.c. administration at 3 μg/kg; serum GH measured by ELISA at 0, 15, and 30 min post-injection. |
Why This Matters
This direct comparative potency data enables procurement decisions for studies requiring high-amplitude GH pulsatility, where MR-409 provides significantly greater secretory response than JI-38 and a distinct profile versus MR-356.
- [1] Cai, R., et al. (2014). Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities. Peptides, 52, 104-112. DOI: 10.1016/j.peptides.2013.12.010 View Source
